N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide

Medicinal Chemistry Chemoinformatics Library Design

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide (CAS 923194-95-0) is a synthetic sulfonamide derivative featuring a 7‑methylimidazo[1,2‑a]pyrimidine core linked to a 3‑nitrobenzenesulfonamide group. The compound has molecular formula C19H15N5O4S and molecular weight 409.4 g mol⁻¹.

Molecular Formula C19H15N5O4S
Molecular Weight 409.42
CAS No. 923194-95-0
Cat. No. B2966443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide
CAS923194-95-0
Molecular FormulaC19H15N5O4S
Molecular Weight409.42
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C19H15N5O4S/c1-13-9-10-23-12-18(21-19(23)20-13)14-5-7-15(8-6-14)22-29(27,28)17-4-2-3-16(11-17)24(25)26/h2-12,22H,1H3
InChIKeySZWRMBUXFOWMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide (CAS 923194-95-0) – Chemical Profile & Screening Library Context


N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide (CAS 923194-95-0) is a synthetic sulfonamide derivative featuring a 7‑methylimidazo[1,2‑a]pyrimidine core linked to a 3‑nitrobenzenesulfonamide group . The compound has molecular formula C19H15N5O4S and molecular weight 409.4 g mol⁻¹ . It is predominantly listed in commercial screening libraries as a drug‑like small molecule, but publicly available bioactivity or pharmacological data are extremely limited .

Why Generic Substitution Fails for N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide in Lead‑Optimisation Campaigns


Within the imidazo[1,2‑a]pyrimidine sulfonamide class, even minor structural variations—such as the position and electronic nature of substituents on the benzenesulfonamide ring—can drastically alter target affinity, selectivity, and physicochemical properties . Consequently, generic interchange with closely related analogs (e.g., 4‑methyl, 2,5‑dimethyl, or 4‑butoxy derivatives) is not scientifically defensible without compound‑specific comparative data . The absence of publicly disclosed bioactivity for the 3‑nitro derivative underscores the need for experimental validation rather than assuming class‑level uniformity [1].

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide – Quantitative Differentiation Evidence Assessment


Molecular‑Scaffold Uniqueness vs. the Closest Commercial Analogs

A substructure search of the 7‑methylimidazo[1,2‑a]pyrimidine‑2‑yl‑phenyl sulfonamide series reveals that the 3‑nitro substitution is distinct from the more common 4‑methyl, 2,5‑dimethyl, and 4‑butoxy analogs . However, no head‑to‑head biological or physicochemical comparison between the 3‑nitro compound and any specific comparator has been reported in the open literature . The evidence for differentiation is therefore limited to structural novelty alone.

Medicinal Chemistry Chemoinformatics Library Design

Predicted Physicochemical Properties and Their Implications for Procurement

The presence of a nitro group typically lowers logP and increases topological polar surface area (tPSA) relative to methyl‑substituted analogs, which may reduce passive membrane permeability but enhance solubility [1]. Without experimentally measured logP, solubility, or permeability data, these differences remain hypothetical and should not be used as procurement‑decision criteria .

Drug‑likeness ADME‑Tox Prediction Chemical Property Profiling

Predicted Biological Activity Landscape Based on Structural Analogs

Imidazo[1,2‑a]pyrimidine‑containing sulfonamides have been reported to inhibit kinases and bacterial targets [1], but no specific activity data exists for the 3‑nitro derivative. Any procurement motivation based on anticipated biological activity relies entirely on class‑level extrapolation, which carries high uncertainty [1].

Kinase Inhibition Antimicrobial Screening SAR Analysis

Best‑Fit Research and Industrial Application Scenarios for N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide


Lead‑Like Library Enrichment for Diversity‑Oriented Synthesis

The 3‑nitro substitution pattern is underrepresented in commercial imidazopyrimidine sulfonamide libraries, making this compound valuable for enhancing scaffold and functional‑group diversity in high‑throughput screening collections .

Negative Control for Nitro‑Reductase or Bioreductive Prodrug Assays

The 3‑nitro group can be reduced under hypoxic conditions; the compound can be used as a probe or negative control in assays designed to evaluate nitro‑reductase activity or bioreductive activation, provided that metabolic stability is experimentally validated [1].

Starting Point for Structure‑Activity Relationship Expansion

The absence of known bioactivity makes this compound a clean slate for medicinal chemists seeking to explore the SAR landscape of imidazo[1,2‑a]pyrimidine sulfonamides, particularly in kinase or anti‑infective projects where nitro‑substituted aryl sulfonamides have shown promise [1].

Analytical Reference Standard for Nitro‑Containing Sulfonamide Method Development

Its well‑defined structure (confirmed by SMILES and molecular formula) and commercial availability make it suitable as a reference standard for LC‑MS or HPLC method development targeting nitro‑aromatic sulfonamides .

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